![molecular formula C22H26N4O B2365440 3-环己基-N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲苯基)丙酰胺 CAS No. 847387-72-8](/img/structure/B2365440.png)

3-环己基-N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

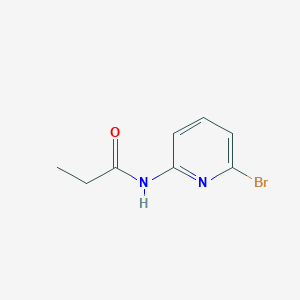

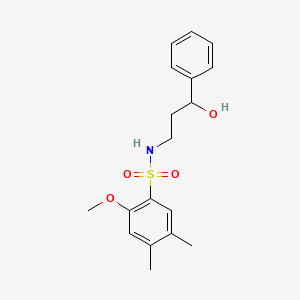

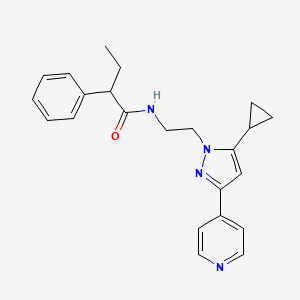

“3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide” is a chemical compound. The imidazo[1,2-a]pyrimidine core is a privileged structure, occurring in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar structure to our compound, has been well studied. The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclohexyl group, an imidazo[1,2-a]pyrimidin-2-yl group, and a 2-methylphenyl group.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyrimidines have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学研究应用

- Imidazo[1,2-a]pyrimidines have been evaluated for their significant therapeutic potential in cancer treatment . Researchers have designed novel derivatives based on this scaffold, aiming to inhibit specific cancer pathways. The compound’s structural features make it a promising candidate for targeted therapies.

- Imidazo[1,2-a]pyrimidines have shown promise in cardiovascular research . Their potential as vasodilators, antiplatelet agents, or modulators of cardiac function warrants further investigation.

- The imidazo[1,2-a]pyrimidine scaffold has demonstrated antibacterial and antimicrobial properties . Researchers have synthesized derivatives to combat bacterial infections.

- Imidazo[1,2-a]pyrimidines have been explored as anti-inflammatory agents . Their potential to modulate immune responses makes them relevant in treating inflammatory diseases.

- Some imidazo[1,2-a]pyrimidines exhibit HIV inhibitory activity . These compounds target viral enzymes or entry processes.

- Imidazo[1,2-a]pyrimidines have applications in agrochemical research . Their potential as pesticides, herbicides, or growth regulators is of interest.

Anticancer Agents

Cardiovascular Medications

Antibacterial and Antimicrobial Agents

Anti-Inflammatory Compounds

HIV Inhibitors

Agrochemicals

未来方向

Future research could focus on exploring the potential pharmaceutical applications of this compound, given the interest in imidazo[1,2-a]pyrimidines due to their bioactive properties . Further studies could also aim to optimize the synthesis process and investigate the physical and chemical properties, safety, and hazards of this compound.

作用机制

Target of Action

Compounds with similar imidazo[1,2-a]pyridine structures have been reported to act as covalent inhibitors, specifically targeting the kras g12c mutation in cancer cells .

Mode of Action

Similar compounds have been reported to act as covalent inhibitors, binding irreversibly to their targets . This irreversible binding can lead to permanent inactivation of the target protein, disrupting its normal function and leading to therapeutic effects .

Biochemical Pathways

Given the potential target of similar compounds (kras g12c), it can be inferred that the compound may affect pathways related to cell proliferation and survival, which are often dysregulated in cancer .

Result of Action

If the compound acts similarly to other covalent inhibitors targeting the kras g12c mutation, it could potentially inhibit the proliferation of cancer cells and induce cell death .

属性

IUPAC Name |

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-16-8-10-18(20-15-26-13-5-12-23-22(26)25-20)14-19(16)24-21(27)11-9-17-6-3-2-4-7-17/h5,8,10,12-15,17H,2-4,6-7,9,11H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQRWRXPDWPYOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)

![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)

![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)